Predicted Antiviral Activity Score (PASSOnline) Compared to Dibazole and Phenoxymethyl Analog
2-(2-Chlorobenzyl)-1H-benzimidazole shows a PASSOnline-predicted antiviral activity score of 0.629, which is lower than dibazole (2-benzyl-1H-benzimidazole, score 0.704) and 2-(phenoxymethyl)-1H-benzimidazole (0.667), but higher than 2-(1-naphthylmethyl)-1H-benzimidazole (0.613) [1]. This computational prediction, while not experimental, indicates that the ortho-chloro substitution reduces the probability of antiviral activity relative to the unsubstituted benzyl lead but may offer a differentiated selectivity profile.
| Evidence Dimension | Predicted antiviral activity (Pa score) |
|---|---|
| Target Compound Data | 0.629 |
| Comparator Or Baseline | Dibazole (2-benzyl-1H-benzimidazole): 0.704; 2-(phenoxymethyl)-1H-benzimidazole: 0.667; 2-(1-naphthylmethyl)-1H-benzimidazole: 0.613 |
| Quantified Difference | Target compound 10.6% lower than dibazole; 5.7% lower than phenoxymethyl analog; 2.6% higher than naphthylmethyl analog |
| Conditions | PASSOnline web resource prediction; no experimental validation |
Why This Matters
For antiviral screening campaigns, this compound provides an intermediate predicted activity that may be useful when the high activity of dibazole is undesirable due to promiscuity or toxicity risks.
- [1] Tsikalov, V. V., Tsikalova, V. N., Poddubov, A. I., & Guseinova, U. R. (2024). Synthesis and Potential Biological Activity of Analogues of the Dibazol. Scientific Notes of V.I. Vernadsky Crimean Federal University. Biology. Chemistry, 10(3), 334–340. View Source
